4-Butyloxy-3,5-dimethoxybenzoic Acid: A Comprehensive Guide to Synthesis, Properties, and API Applications
4-Butyloxy-3,5-dimethoxybenzoic Acid: A Comprehensive Guide to Synthesis, Properties, and API Applications
Executive Summary
In modern medicinal chemistry, the strategic modification of benzoic acid derivatives is a cornerstone of rational drug design. 4-Butyloxy-3,5-dimethoxybenzoic acid (CAS: 1147-84-8) serves as a highly specialized organic building block, primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) . By appending a lipophilic butyl chain to the 4-hydroxyl position of syringic acid, chemists significantly enhance the molecule's blood-brain barrier (BBB) permeability. This structural tuning is critical for central nervous system (CNS) targets, most notably in the development of novel benzamide derivatives like Opiranserin (VVZ-149), a dual GlyT2 and 5-HT2A antagonist designed for the management of neuropathic pain and pruritus , 1.
This whitepaper provides a self-validating framework for the physicochemical profiling, laboratory-scale synthesis, and downstream application of 4-butyloxy-3,5-dimethoxybenzoic acid.
Physicochemical Profiling & Safety Data
Understanding the baseline properties of this compound is essential for optimizing reaction conditions and ensuring safe handling. The presence of the electron-donating methoxy groups renders the aromatic ring electron-rich, while the carboxylic acid moiety provides a versatile handle for amide coupling or esterification.
Table 1: Key Physicochemical and Safety Parameters
| Parameter | Value / Description |
| Chemical Name | 4-Butyloxy-3,5-dimethoxybenzoic acid |
| CAS Number | 1147-84-8 |
| Molecular Formula | C13H18O5 |
| Molecular Weight | 254.28 g/mol |
| Melting Point | 104 – 109 °C |
| Physical Form | Colorless to pale yellow solid/powder |
| Solubility | Soluble in DMF, DCM, Methanol, THF; Insoluble in water |
| GHS Classification | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory) |
Data compiled from standardized chemical safety and property databases, 2.
Synthetic Methodology: Alkylation of Syringic Acid
The most robust route to synthesize 4-butyloxy-3,5-dimethoxybenzoic acid is via the O-alkylation of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) using 1-bromobutane .
Mechanistic Causality
The phenolic hydroxyl group of syringic acid is selectively deprotonated over the carboxylic acid due to its lower pKa in the presence of a specific base. We utilize Potassium Carbonate (K₂CO₃) because it is a mild base that efficiently generates the phenoxide without causing unwanted side reactions. N,N-Dimethylformamide (DMF) is selected as the solvent; as a polar aprotic solvent, it solvates the potassium cation but leaves the phenoxide anion relatively "naked," thereby maximizing its nucleophilicity for the subsequent S_N2 attack on the primary alkyl halide (1-bromobutane).
Step-by-Step Protocol
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Preparation: Dissolve 1.0 equivalent of 4-hydroxy-3,5-dimethoxybenzoic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar).
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Deprotonation: Add 1.5 equivalents of anhydrous K₂CO₃ to the solution. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
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Alkylation: Dropwise, add 1.2 equivalents of 1-bromobutane.
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Thermal Activation: Heat the reaction mixture to 70 °C. Maintain this temperature for 4–6 hours. Analytical Check: Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 1:1) .
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Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water. Acidify the aqueous mixture with 1M HCl to pH 1. The protonation of the carboxylate forces the highly lipophilic product to precipitate.
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Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove residual DMF and salts, and dry under a vacuum.
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Purification: Recrystallize the crude product from methanol to yield colorless solids (Typical yield: 51–80%) 3.
Workflow for the synthesis of 4-Butyloxy-3,5-dimethoxybenzoic acid via SN2 alkylation.
Analytical Validation
To confirm the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.
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¹H NMR (CDCl₃, δ ppm): 0.98 (t, J=5.1 Hz, 3H, terminal butyl CH₃), 1.49 (m, 2H, butyl CH₂), 1.74 (m, 2H, butyl CH₂), 3.91 (s, 6H, two methoxy CH₃), 4.06 (t, J=5 Hz, 2H, O-CH₂), 7.37 (s, 2H, aromatic protons) 3.
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MS (m/z): 255.4 [M+H]⁺.
Downstream Application: Amide Coupling for API Synthesis
The primary utility of 4-butyloxy-3,5-dimethoxybenzoic acid lies in its conversion into complex benzamides. A prominent example is the synthesis of Opiranserin, which requires coupling the acid with a specific amine, such as (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine .
Amide Coupling Protocol (EDC/HOBt Method)
Causality: Direct condensation of carboxylic acids and amines requires extreme heat. To achieve this at room temperature, we use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent. However, EDC alone can lead to the formation of unreactive N-acylureas. Adding HOBt (Hydroxybenzotriazole) intercepts the O-acylisourea intermediate, forming a highly reactive, yet stable, OBt-ester that smoothly reacts with the amine, maximizing yield and purity.
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Activation: Dissolve 1.0 eq of 4-butyloxy-3,5-dimethoxybenzoic acid and 1.1 eq of HOBt in anhydrous DCM. Cool to 0 °C. Add 1.1 eq of EDC. Stir for 30 minutes to form the active ester.
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Coupling: Add a solution containing 1.0 eq of the target amine and 1.5 eq of triethylamine (TEA) in DCM.
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Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours .
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Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over Na₂SO₄, filter, and concentrate.
Pharmacological Relevance of the Benzamide Derivative
Derivatives like Opiranserin act as powerful, non-opioid analgesics. They bypass the side effects of traditional opioids (respiratory depression, tolerance) by operating via a dual-mechanism pathway.
Mechanism of action for benzamide derivatives synthesized from the title compound.
References
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Benchchem - Technical Support Center: Overcoming Challenges in the Laboratory Synthesis of Opiranserin. Retrieved from
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Sigma-Aldrich: 4-butoxy-3,5-dimethoxybenzoic acid | 1147-84-8. Retrieved from
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ResearchGate: 2001 American Chemical Society, J. Med. Chem., Caulfield jm0011272 Supporting Info. Retrieved from 3
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Google Patents: US9359346B2 - Benzamide derivative and use thereof. Retrieved from 1
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AK Scientific, Inc.: Safety Data Sheet: 4-Butyloxy-3,5-dimethoxybenzoic acid. Retrieved from2
